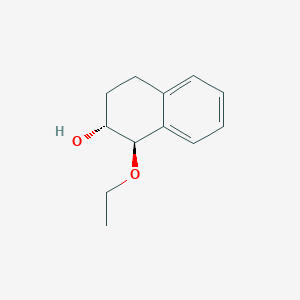
(1R,2R)-1-ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol is a chiral organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group and a tetrahydronaphthalene backbone. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific spatial arrangement of its atoms, which is crucial for its reactivity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 1-ethoxy-2-tetralone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced chiral catalysts and high-pressure hydrogenation techniques can further enhance the production process, ensuring high enantiomeric purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2R)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can yield more saturated derivatives, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: More saturated alcohols or hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving chiral recognition.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of chiral catalysts and as an intermediate in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, often through hydrogen bonding and van der Waals forces. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing biochemical pathways and eliciting specific biological responses. The exact pathways and targets can vary depending on the application and the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
(1S,2S)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol: The enantiomer of the compound, with opposite stereochemistry.
1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol: A similar compound with a methoxy group instead of an ethoxy group.
1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-one: The ketone analog of the compound.
Uniqueness: (1R,2R)-1-Ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomers and analogs. This uniqueness is particularly valuable in applications requiring high enantiomeric purity and specific chiral interactions.
Eigenschaften
CAS-Nummer |
63319-91-5 |
|---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
(1R,2R)-1-ethoxy-1,2,3,4-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C12H16O2/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)13/h3-6,11-13H,2,7-8H2,1H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
OVSFIPQLYMGETL-VXGBXAGGSA-N |
Isomerische SMILES |
CCO[C@H]1[C@@H](CCC2=CC=CC=C12)O |
Kanonische SMILES |
CCOC1C(CCC2=CC=CC=C12)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![O-Ethyl S-[2-(hexylsulfanyl)ethyl] cyclohexylphosphonothioate](/img/structure/B14487572.png)


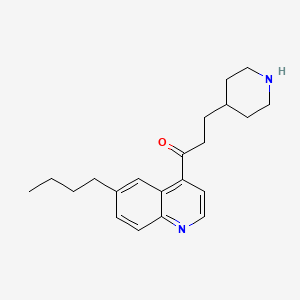
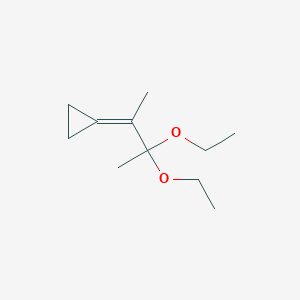
![7-Thiabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14487606.png)
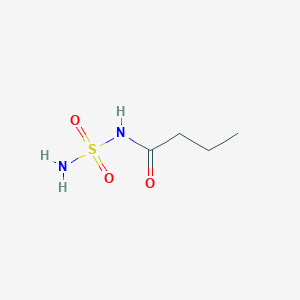
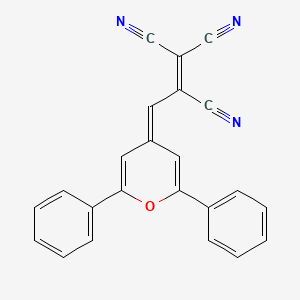
![(1S,7R)-8,8-Diphenylbicyclo[5.1.0]octa-2,4-diene](/img/structure/B14487628.png)
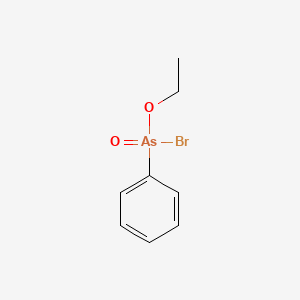

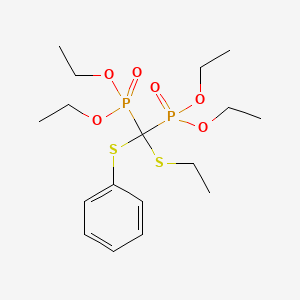

![1,3,5-Tris[3-(piperidin-1-yl)propyl]-1,3,5-triazinane](/img/structure/B14487640.png)
